molecular formula C20H22N2O2 B2630584 N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide CAS No. 2097930-14-6

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide

Cat. No.: B2630584
CAS No.: 2097930-14-6
M. Wt: 322.408
InChI Key: QUUGPPFYBDMMMG-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide is a complex organic compound that features a cyclopropyl group attached to a pyridine ring, which is further connected to a pentanamide chain with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the phenylpentanamide moiety. Key steps may include:

    Cyclopropylation of Pyridine:

    Formation of the Amide Bond: The intermediate is then reacted with a phenylpentanoic acid derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism by which N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and pyridine moieties may facilitate binding to certain receptors or enzymes, modulating their activity. The phenylpentanamide chain can influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide
  • N-[(6-fluoropyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(17-5-2-1-3-6-17)7-4-8-20(24)22-14-15-9-12-18(21-13-15)16-10-11-16/h1-3,5-6,9,12-13,16H,4,7-8,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUGPPFYBDMMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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